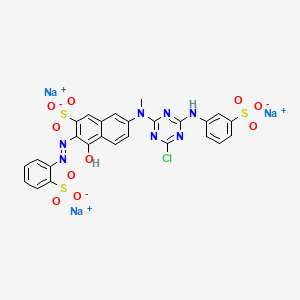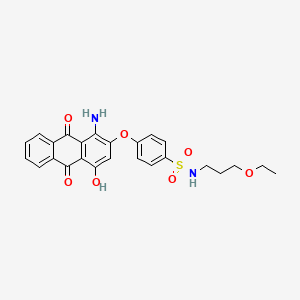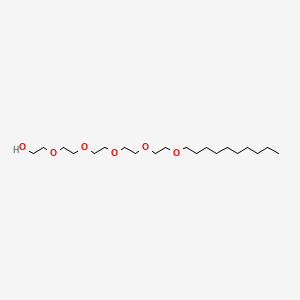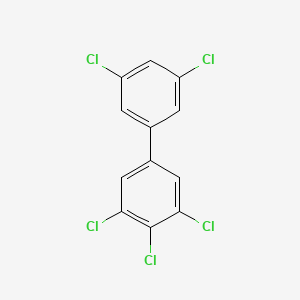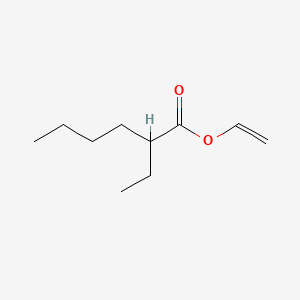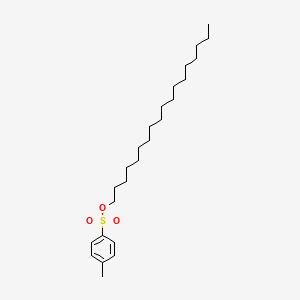
Octadecyl p-Toluenesulfonate
Vue d'ensemble
Description
Octadecyl p-Toluenesulfonate: is a non-polar organic compound with the molecular formula C₂₅H₄₄O₃S and a molecular weight of 424.68 g/mol . It is known for its miscibility with ether, benzene, and liquid membranes . This compound is often used in various chemical and biological experiments due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octadecyl p-Toluenesulfonate can be synthesized through the reaction of octadecanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction is typically carried out at low temperatures to prevent side reactions and to ensure high yield. The general reaction scheme is as follows:
C₁₈H₃₇OH+TsCl→C₁₈H₃₇OTs+HCl
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to control temperature and reaction times precisely.
Analyse Des Réactions Chimiques
Types of Reactions: Octadecyl p-Toluenesulfonate undergoes various chemical reactions, including substitution reactions. For example, it can react with potassium acetate to form octadecyl acetate and with potassium iodide to form octadecyl iodide .
Common Reagents and Conditions:
-
Substitution with Potassium Acetate:
- Reagent: Potassium acetate
- Condition: Room temperature
- Product: Octadecyl acetate
-
Substitution with Potassium Iodide:
- Reagent: Potassium iodide
- Condition: Room temperature
- Product: Octadecyl iodide
Applications De Recherche Scientifique
Chemistry: Octadecyl p-Toluenesulfonate is used as a solubilizer for α-d-mannopyranoside and to determine the acid transport of amino acids . It is also employed in chiral separations by liquid chromatography and for liquid-liquid extraction .
Biology and Medicine: In biological research, this compound is used to study amino acid transport through membranes and to measure membrane fluidity . Its ability to interact with biological membranes makes it a valuable tool in various biochemical assays.
Industry: Industrially, this compound is used as an emulsifier and in the formulation of various chemical products. Its non-polar nature and miscibility with organic solvents make it suitable for use in coatings and other applications requiring hydrophobic properties .
Mécanisme D'action
The mechanism by which Octadecyl p-Toluenesulfonate exerts its effects is primarily through its interaction with biological membranes. It acts as a solubilizer, facilitating the transport of molecules across membranes. This interaction is mediated by its hydrophobic tail, which integrates into the lipid bilayer, and its sulfonate group, which interacts with polar molecules .
Comparaison Avec Des Composés Similaires
- Hexadecyl p-Toluenesulfonate
- Dodecyl p-Toluenesulfonate
- Tetradecyl p-Toluenesulfonate
Comparison: Octadecyl p-Toluenesulfonate is unique due to its longer alkyl chain compared to similar compounds like hexadecyl and dodecyl p-toluenesulfonate . This longer chain enhances its hydrophobic properties, making it more effective in applications requiring strong non-polar interactions. Additionally, its higher molecular weight and melting point provide stability in various industrial and research applications .
Propriétés
IUPAC Name |
octadecyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-28-29(26,27)25-21-19-24(2)20-22-25/h19-22H,3-18,23H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSBVVGANRHKEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281870 | |
| Record name | Octadecyl p-Toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3386-32-1 | |
| Record name | 3386-32-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecyl p-Toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Octadecyl p-Toluenesulfonate in organic synthesis?
A1: this compound serves as a valuable alkylating agent in various organic reactions. Research highlights its use in:
- Alkylation of Phenols: this compound reacts with phenols to produce octadecyl phenyl ethers. []
- Reaction with Mercaptans and Thiophenols: It readily reacts with mercaptans and thiophenols, leading to the formation of corresponding octadecyl thioethers. []
- Friedel-Crafts Alkylation: this compound participates in Friedel-Crafts reactions with benzene, resulting in the alkylation of the aromatic ring. []
- Anionic Displacement Reactions: This compound undergoes anionic displacement reactions, demonstrating its versatility as a synthetic building block. []
Q2: How does the structure of this compound influence its reactivity?
A2: The long alkyl chain (octadecyl) in this compound influences its reactivity by:
- Impacting Steric Hindrance: The bulky octadecyl group introduces steric hindrance, potentially affecting reaction rates and selectivity. []
Q3: Are there any studies investigating the reaction mechanism of this compound with Grignard reagents?
A3: Yes, research explored the reaction of this compound with p-Tolylmagnesium Bromide (a Grignard reagent). [] This study provides insights into the reaction pathway and the factors influencing product formation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


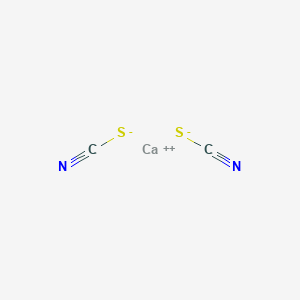
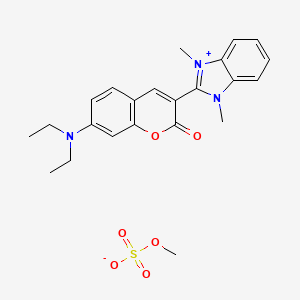
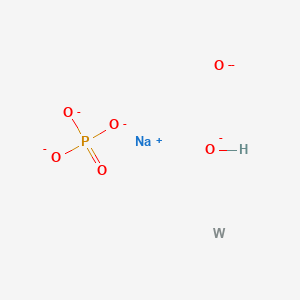
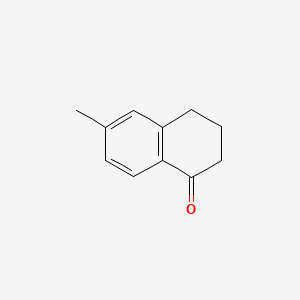
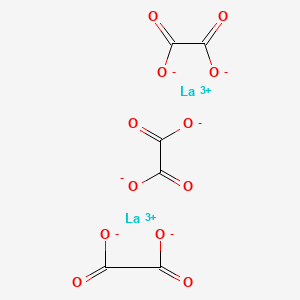
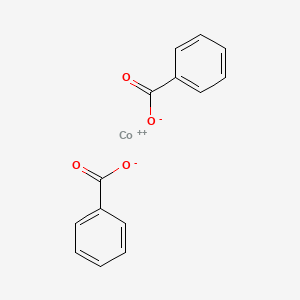
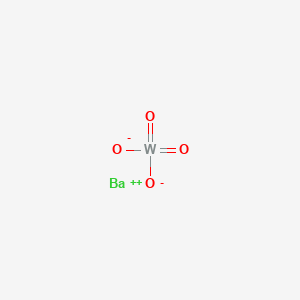
![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol](/img/structure/B1582775.png)
